molecular formula C16H23N B15177733 N-(3,7-Dimethyl-6-octenylidene)aniline CAS No. 42822-98-0

N-(3,7-Dimethyl-6-octenylidene)aniline

Cat. No.: B15177733
CAS No.: 42822-98-0
M. Wt: 229.36 g/mol
InChI Key: YISAHFPSGNFFAI-UHFFFAOYSA-N
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Description

N-(3,7-Dimethyl-6-octenylidene)aniline is a specialist organic compound classified as an aniline derivative, characterized by a 3,7-dimethyl-6-octenylidene chain. This structural motif, featuring a terpene-like backbone derived from citronellal or related compounds , conjugated to an aniline group, suggests its potential as a key intermediate in organic synthesis. Researchers value this chemical for exploring novel reaction pathways, particularly in the development of nitrogen-containing heterocycles and as a potential precursor for the synthesis of more complex molecules with biological activity . Its mechanism of action in research settings is typically defined by the reactivity of the imine (C=N) bond, which can undergo nucleophilic addition, reduction, or cyclization reactions to generate a diverse array of chemical entities. Potential research applications span across material science, where it could be used to modify polymer properties, and in medicinal chemistry as a scaffold for drug discovery projects targeting various enzymes or receptors . This product is provided with comprehensive analytical data, including NMR and HPLC-MS, to guarantee its identity and purity for rigorous laboratory applications. This compound is intended for research use only and is not classified or sold for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42822-98-0

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

3,7-dimethyl-N-phenyloct-6-en-1-imine

InChI

InChI=1S/C16H23N/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-11,13,15H,7,9,12H2,1-3H3

InChI Key

YISAHFPSGNFFAI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC=NC1=CC=CC=C1

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of N 3,7 Dimethyl 6 Octenylidene Aniline

Electrophilic and Nucleophilic Reactions of the Imine Moiety

The imine functional group (C=N) is the central site of reactivity in N-(3,7-Dimethyl-6-octenylidene)aniline, capable of acting as both an electrophile and a nucleophile. nih.gov The nitrogen atom possesses a lone pair of electrons, rendering it mildly basic and nucleophilic. nih.govwikipedia.org Conversely, the carbon atom of the imine is electrophilic, analogous to a carbonyl carbon, though imines are generally less electrophilic than their corresponding aldehydes or ketones. nih.govfiveable.me

The electrophilicity of the imine carbon can be significantly enhanced by protonation of the nitrogen atom, typically under acidic conditions, which results in the formation of a highly reactive iminium cation. nih.gov This activation facilitates nucleophilic attack at the carbon center. nih.govwikipedia.org A primary example of this is hydrolysis, where the addition of water, usually catalyzed by acid, leads to the cleavage of the C=N bond, regenerating aniline (B41778) and citronellal (B1669106). masterorganicchemistry.com

The general mechanism for nucleophilic addition to the imine is outlined below:

Nucleophilic Attack: A nucleophile adds to the electrophilic carbon of the C=N bond.

Intermediate Formation: This addition forms a tetrahedral intermediate.

Protonation: Subsequent protonation of the nitrogen (if not already protonated) yields the final amine product.

This reactivity is harnessed in reactions like reductive amination, where the imine is treated with a reducing agent to form a secondary amine. masterorganicchemistry.com

Reactivity AspectDescriptionKey Intermediates
Nucleophilicity The lone pair on the nitrogen atom can act as a nucleophile.-
Electrophilicity The carbon atom of the C=N bond is susceptible to nucleophilic attack.Tetrahedral intermediate
Acid Catalysis Protonation of the nitrogen atom forms an iminium salt, increasing electrophilicity.Iminium cation

Pericyclic Reactions Involving N-Arylimines: Focus on Diels-Alder Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving a simultaneous reorganization of bonding electrons without intermediates. libretexts.orglibretexts.org N-arylimines, such as this compound, can participate in these transformations, most notably in cycloaddition reactions. ebsco.com

The Diels-Alder reaction is a prominent example of a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile to form a six-membered ring. ebsco.com In this context, the N-arylimine can function as the dienophile, with the C=N bond reacting with a diene. Alternatively, when the aryl group is part of a larger conjugated system, the imine can act as an azadiene (a diene containing a nitrogen atom). nih.gov

The feasibility and outcome of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.org Thermally induced pericyclic reactions are generally allowed if they involve a total of 4n+2 π-electrons in the transition state. alchemyst.co.uk The Povarov reaction, a subset of the aza-Diels-Alder reaction, utilizes N-arylimines to synthesize tetrahydroquinolines from anilines, aldehydes, and alkenes, often requiring Lewis acid activation. acs.org

Pericyclic Reaction TypeRole of N-ArylimineElectron CountConditions
[4+2] Diels-Alder Dienophile (C=N bond)6π (4 from diene, 2 from imine)Thermal or Lewis Acid
Aza-Diels-Alder 2-AzadieneThermal or Lewis Acid
Electrocyclic Reaction Conjugated π-systemVaries (e.g., 6π)Thermal or Photochemical

Catalytic Transformations of this compound as a Substrate

The reduction of the imine bond in this compound to the corresponding secondary amine, N-(3,7-dimethyl-6-octenyl)aniline, is a key transformation. This can be achieved through various reduction pathways, including catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction proceeds via the activation of H₂ on the metal surface and its subsequent addition across the C=N double bond. This pathway is highly efficient but can also lead to the reduction of the C=C double bond within the octenylidene chain, depending on the catalyst and reaction conditions. Cobalt-based catalysts have also been shown to be active for the hydrogenation of hindered alkenes and could be applicable here. nih.gov

Chemical Reduction: Hydride-based reducing agents are commonly employed for the selective reduction of imines. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent capable of reducing imines to amines. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is selective for the reduction of iminium ions over ketones or aldehydes, making it ideal for one-pot reductive amination reactions. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent used in reductive amination. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will readily reduce the imine but lacks selectivity if other reducible functional groups are present. wikipedia.org

The choice of reducing agent allows for control over the reaction's selectivity, particularly concerning the preservation of the alkene moiety. organic-chemistry.org

The 6,7-double bond in the octenylidene portion of the molecule, originating from citronellal, is susceptible to various electrophilic addition and functionalization reactions. These reactions offer a route to modify the aliphatic chain without altering the imine-aniline core.

Intramolecular Ene Reaction: The parent aldehyde, citronellal, is well-known to undergo a Lewis acid-catalyzed intramolecular ene reaction to form isopulegol. researchgate.net A similar cyclization could potentially be induced in the imine derivative, leading to cyclic amine structures.

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) can convert the alkene into an epoxide, a versatile intermediate for further transformations.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding a terminal alcohol.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond results in a dihaloalkane.

Imino-alkylation: Photochemically mediated, metal-free methods exist for the difunctionalization of alkenes, which could concurrently install alkyl and iminyl groups across the double bond. nih.gov

Oxidative Cross-Coupling Reactions of N,N-Disubstituted Aniline Derivatives

While this compound is an N-monosubstituted aniline derivative, the principles of oxidative cross-coupling reactions studied in N,N-disubstituted anilines are highly relevant. These reactions enable the formation of new C-C or C-O bonds by activating a C-H bond on the aniline ring or a partner molecule. acs.org

These transformations are typically catalyzed by transition metals like chromium, iron, or rhodium and utilize an oxidant, which can be as benign as oxygen from the air. acs.orgnih.gov The proposed mechanism often involves an initial outer-sphere oxidation of the electron-rich aniline derivative by the metal catalyst. acs.org This is followed by a nucleophilic attack from the coupling partner (such as a phenol (B47542) or naphthol) onto the activated aniline. nih.gov For these reactions to be successful, certain structural parameters are often required, such as substitution at the para-position of the aniline derivative. acs.org Electron-withdrawing groups on either coupling partner tend to be poorly tolerated. acs.org

Catalyst SystemOxidantCoupling PartnerBond FormedReference
Cr-salenAir (O₂)Phenols, NaphtholsC-C, C-O nih.gov, acs.org
Rhodium(III)-Allyl AlcoholsC-C frontiersin.org
Copper(I)DiaziridinoneOther AnilinesN-N nih.gov

Exploration of C-N Bond Formation and Cleavage Mechanisms in Related Aniline Derivatives

The carbon-nitrogen bonds in this compound exhibit distinct reactivities. The imine C=N bond is readily formed via condensation and cleaved by hydrolysis, while the aromatic C-N bond is significantly more robust.

Imine C=N Bond:

Formation: The formation occurs via nucleophilic addition of the primary amine (aniline) to the carbonyl group (of citronellal), forming a hemiaminal intermediate, which then dehydrates to yield the imine. fiveable.memasterorganicchemistry.com

Cleavage: The most common cleavage mechanism is hydrolysis, which is the reverse of its formation and is typically acid-catalyzed. masterorganicchemistry.com

Aromatic C–N Bond: The cleavage of the unactivated aromatic C–N bond in aniline derivatives is challenging but has been achieved using transition-metal catalysis. acs.org Ruthenium complexes, for instance, have been shown to catalyze the cleavage of C-N bonds in o-acylanilines. acs.orgnih.gov The mechanism is proposed to involve the oxidative addition of the C–N bond to the low-valent metal center. acs.org This step can be facilitated by the presence of a chelating group on the aniline substrate. acs.org Following cleavage, the resulting organometallic fragment can participate in further reactions, such as cross-coupling with organoboronates to form new C-C bonds. acs.orgacs.org Other studies have explored C-N bond cleavage using molybdenum phosphide (B1233454) surfaces or ruthenium(VI) nitrido complexes. nih.govpku.edu.cn

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(3,7-Dimethyl-6-octenylidene)aniline, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to display characteristic signals corresponding to its distinct structural motifs: the aniline (B41778) aromatic ring, the imine group, and the 3,7-dimethyl-6-octenylidene aliphatic chain. The imine proton (-CH=N-) typically resonates as a singlet in the downfield region of the spectrum, generally between δ 8.0 and 9.0 ppm. jetir.org Protons on the aniline ring will appear in the aromatic region (δ 7.0–8.0 ppm), with their specific chemical shifts and coupling patterns dependent on the substitution pattern. The aliphatic protons of the octenylidene chain will be found in the upfield region (δ 1.0–3.0 ppm), with characteristic signals for the methyl, methylene, and methine groups.

The ¹³C NMR spectrum provides complementary information, with the imine carbon (-C=N-) signal appearing significantly downfield, often in the range of δ 160–170 ppm. rsc.org The aromatic carbons of the aniline ring will resonate between δ 110 and 150 ppm, while the carbons of the aliphatic chain will appear in the upfield region (δ 10–60 ppm). Analysis of the chemical shifts provides insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imine CH8.0 - 9.0160 - 170
Aromatic CH7.0 - 8.0110 - 150
Olefinic CH5.0 - 5.5120 - 140
Aliphatic CH, CH₂, CH₃1.0 - 3.010 - 60

Note: These are predicted ranges based on typical values for similar Schiff bases.

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, establishing the connectivity of adjacent protons within the aliphatic chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the imine group and both the aniline ring and the octenylidene chain, as well as for confirming the positions of the methyl groups. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique is crucial for determining the stereochemistry around the C=N double bond (E/Z isomerism) and for analyzing the conformational preferences of the molecule in solution.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. mdpi.com

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern will be characteristic of the imine structure and the aliphatic chain. Key fragmentation pathways for aromatic amines often involve the loss of HCN. miamioh.edu For the aliphatic portion, which originates from citronellal (B1669106), characteristic fragmentation patterns are also expected. researchgate.netnist.gov Common fragmentation of aliphatic amines involves α-cleavage of an alkyl radical, with the largest group being preferentially lost. miamioh.edu

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Fragmentation Pathway
243[C₁₇H₂₅N]⁺ (Molecular Ion)-
228[M - CH₃]⁺Loss of a methyl radical
174[M - C₅H₉]⁺Cleavage of the aliphatic chain
93[C₆H₅NH₂]⁺Cleavage of the imine bond

Note: These are plausible fragmentation pathways based on the structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic absorption band in the IR spectrum is that of the imine (C=N) stretching vibration, which typically appears in the region of 1600–1650 cm⁻¹. mdpi.comnih.gov The presence of this band confirms the formation of the Schiff base.

Other important vibrational bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching: Below 3000 cm⁻¹

Aromatic C=C stretching: Around 1450–1600 cm⁻¹

C-N stretching: Around 1180-1360 cm⁻¹

Table 3: Key Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Imine (C=N)Stretching1600 - 1650
Aromatic C=CStretching1450 - 1600
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
C-NStretching1180 - 1360

Note: These are typical ranges for the specified functional groups.

Electronic Absorption and Fluorescence Spectroscopy for Investigating Electronic Transitions and Tautomeric Equilibria

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound. The UV-Vis absorption spectrum is expected to show absorption bands in the UV region, typically between 290 and 440 nm, which can be attributed to π → π* transitions within the conjugated system of the aniline ring and the imine group. nih.gov

Some Schiff bases are known to exhibit fluorescence. nih.govrsc.org The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. For certain Schiff bases, particularly those with hydroxyl groups ortho to the imine, tautomeric equilibria between enol-imine and keto-enamine forms can exist, which can significantly influence the electronic absorption and fluorescence spectra. While this compound does not possess such a hydroxyl group, the possibility of other solvent-dependent conformational changes affecting its photophysical properties can be investigated using these techniques. nih.govresearchgate.netrsc.org

Table 4: Summary of Spectroscopic and Structural Characterization Techniques

Technique Information Obtained
¹H & ¹³C NMRChemical environment of H and C atoms, basic structure
2D NMR (COSY, HSQC, HMBC, NOESY)Connectivity, stereochemistry, spatial relationships
Mass Spectrometry (GC-MS, HRMS)Molecular weight, elemental formula, fragmentation patterns
Infrared (IR) SpectroscopyPresence of key functional groups (e.g., C=N, C=C)
X-ray DiffractionPrecise solid-state 3D molecular structure
UV-Vis & Fluorescence SpectroscopyElectronic transitions, photophysical properties, potential tautomerism

Theoretical and Computational Investigations of N 3,7 Dimethyl 6 Octenylidene Aniline

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure, stability, and reactivity of N-(3,7-Dimethyl-6-octenylidene)aniline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic properties.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-31+g(d,p), are used to determine the optimized molecular geometry of Schiff bases, including bond lengths, bond angles, and torsion angles. echemcom.com For this compound, these calculations would reveal the non-planar structure, with specific twists in the aniline (B41778) and citronellylidene moieties. researchgate.net

The electronic properties of the molecule can be further understood by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. echemcom.com A smaller energy gap suggests higher reactivity. echemcom.com For analogous Schiff bases, DFT calculations have been used to determine these electronic indicators. echemcom.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. echemcom.com These maps help in identifying the regions susceptible to electrophilic and nucleophilic attack. echemcom.com For this compound, the MEP would likely show negative potential around the nitrogen atom of the imine group, indicating its nucleophilic character, and positive potential around the hydrogen atoms. researchgate.net

Table 1: Representative Data from DFT Calculations on Analogous Schiff Bases

ParameterDescriptionTypical Values for Aniline-derived Schiff Bases
HOMO Energy Energy of the Highest Occupied Molecular Orbital-5 to -7 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1 to -3 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO3 to 5 eV researchgate.net
Dipole Moment Measure of the molecule's overall polarity1 to 4 Debye

Note: The values in this table are illustrative and based on published data for structurally related Schiff bases. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Exploring Conformational Space and Dynamic Behavior

MD simulations can reveal the accessible conformations of the flexible octenylidene chain and the rotational freedom around the C-N and N-aryl bonds. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets. For imine-containing systems, MD simulations have been used to investigate dynamic processes like bond exchange reactions in polymeric networks. researchgate.net Although this compound is a small molecule, MD can still provide valuable insights into its intermolecular interactions and behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

Computational chemistry plays a significant role in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.comresearchgate.net For this compound, theoretical prediction of the chemical shift for the imine proton (CH=N) and the carbons of the imine group would be of particular interest for comparison with experimental spectra. mdpi.comcmu.ac.th Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using methods like DFT can aid in the assignment of experimental Infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values. For this compound, the characteristic C=N stretching frequency would be a key feature to identify and compare. nih.govinternationaljournalcorner.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Schiff Base Derived from Citronellal (B1669106)

Spectroscopic DataPredicted (Computational)Experimental
¹³C NMR (C=N) ~160-170 ppm~165 ppm cmu.ac.th
¹H NMR (CH=N) ~8.0-8.5 ppm~8.3 ppm
IR (C=N stretch) ~1620-1650 cm⁻¹~1630 cm⁻¹

Note: This table presents typical values for Schiff bases derived from citronellal and an aromatic amine. The exact values for this compound may vary.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of Schiff bases like this compound. The reaction between citronellal and aniline proceeds through a multi-step mechanism involving nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. arkat-usa.orgchemistrysteps.com

Theoretical calculations can be used to map the potential energy surface of the reaction, identifying the structures of intermediates and transition states. arkat-usa.org By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. rsc.org For the formation of imines, computational studies have investigated the role of catalysts and the effect of pH on the reaction mechanism. arkat-usa.org

Analysis of Solvent Effects on Molecular Properties and Chemical Equilibria

The properties and behavior of this compound can be significantly influenced by the solvent. Computational models can account for solvent effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good estimates of how the solvent affects molecular properties like conformational stability and electronic structure. arkat-usa.org

Explicit solvent models involve including a number of solvent molecules in the simulation box along with the solute. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For Schiff bases, computational studies have shown that solvent polarity can influence the rates of formation and the position of chemical equilibria. arkat-usa.org In the context of this compound, computational analysis of solvent effects would be crucial for understanding its behavior in different chemical environments.

Tautomerism and Isomerism of N 3,7 Dimethyl 6 Octenylidene Aniline and Analogues

Investigation of Enol-Imine <=> Keto-Amine Tautomerism in N-Salicylidene Aniline (B41778) and Related Imine Systems

The tautomerism between enol-imine and keto-amine forms is a well-documented phenomenon in Schiff bases, particularly those derived from o-hydroxyaldehydes like N-salicylidene aniline. researchgate.netresearchgate.net This equilibrium involves the intramolecular transfer of a proton between the hydroxyl oxygen and the imine nitrogen. researchgate.net In the enol-imine form, a hydrogen atom is bonded to the oxygen atom of the hydroxyl group, which in turn forms an intramolecular hydrogen bond with the imine nitrogen (O-H···N). researchgate.net In the keto-amine form, this proton has transferred to the nitrogen atom, resulting in a keto-enamine structure with an N-H···O intramolecular hydrogen bond. researchgate.net

Studies on N-salicylidene-p-X-aniline compounds have shown that both forms can coexist in solution, with the equilibrium constant being a measurable quantity. rsc.org The presence of one tautomer over the other can be determined using various spectroscopic techniques, including UV-Visible, NMR, and infrared spectroscopy. researchgate.netresearchgate.net For instance, the C=N bond of the enol-imine form and the C=O group from the keto form exhibit distinct absorption bands. researchgate.net X-ray crystallography on related Schiff bases confirms that the molecule can exist in the enol-imine form in the solid state, characterized by a shorter O-H bond and a longer N-H distance in the intramolecular hydrogen bond. While N-(3,7-Dimethyl-6-octenylidene)aniline lacks the ortho-hydroxyl group necessary for this specific tautomerism, the principles governing proton transfer in related imine systems are fundamental to understanding potential prototropic shifts in other contexts.

Tautomeric FormKey Structural FeatureType of Intramolecular Bond
Enol-iminePhenolic -OH groupO-H···N hydrogen bond
Keto-amineQuinoidal C=O groupN-H···O hydrogen bond
This table summarizes the key differences between the enol-imine and keto-amine tautomers observed in N-salicylidene aniline systems.

Prototropic Tautomerism in Conjugated Imine Derivatives

Prototropic tautomerism refers to the migration of a proton, and in conjugated imines, this can lead to different constitutional isomers. nih.govyoutube.com A common form of tautomerism in imines with an α-hydrogen is the imine-enamine tautomerism. researchgate.netrsc.org This process involves the migration of a proton from the carbon atom alpha to the imine C=N double bond to the nitrogen atom, resulting in the formation of an enamine (C=C-NH). youtube.comresearchgate.net

This equilibrium is analogous to the well-known keto-enol tautomerism. youtube.comrsc.org The interconversion is often catalyzed by acids or bases and involves two separate proton transfer steps. youtube.com For a compound like this compound, the presence of a hydrogen atom on the carbon adjacent to the C=N bond (the C2 position of the octenylidene chain) allows for the possibility of imine-enamine tautomerism. The equilibrium would exist between the parent imine structure and its enamine tautomer, which would feature a C=C double bond within the initial part of the chain and an N-H bond. The stability and relative concentrations of these tautomers are influenced by factors such as conjugation and substitution. researchgate.net The enamine tautomer can be nucleophilic at the alpha-carbon, a property that contrasts with the electrophilic nature of the imine carbon, leading to different reactivity profiles for the two tautomers. youtube.com

TautomerKey Functional GroupSite of Protonation
ImineC=NNitrogen Atom
EnamineC=C-NAlpha-Carbon Atom
This table outlines the fundamental structural differences between imine and enamine tautomers.

Factors Influencing Tautomeric Equilibria: Solvent Effects, Substituent Effects, and Temperature Dependence

The position of the tautomeric equilibrium in imine systems is not static but is dynamically influenced by several external and internal factors. youtube.comacs.orgmasterorganicchemistry.com

Solvent Effects: The polarity of the solvent plays a crucial role in determining which tautomer is more stable. researchgate.net In the case of enol-imine <=> keto-amine equilibrium, polar solvents often favor the more polar keto-amine form. researchgate.net For example, studies on N,N'-bis(salicylidene)-p-phenylenediamine have shown that the ground state equilibrium depends on the proton-donating ability of the solvent. nih.gov Similarly, the choice of solvent can impact the electronic structure of substituents, which in turn affects tautomeric preferences. acs.org Increasing the polarity of the solvent can enhance the electron-donating or electron-accepting ability of substituents, thereby shifting the equilibrium. acs.org

Substituent Effects: The electronic nature of substituents on the aromatic rings of Schiff bases significantly alters the tautomeric balance. researchgate.netrsc.org Electron-withdrawing groups tend to favor the keto-amine form, while electron-donating groups can stabilize the enol-imine tautomer. rsc.org This is because substituents can modify the acidity of the phenolic proton and the basicity of the imine nitrogen, directly impacting the thermodynamics of the proton transfer. researchgate.netrsc.org

Temperature Dependence: Temperature can shift the equilibrium between tautomers. srce.hr Studies on related keto-enol systems in β-ketoamides and β-triketones show that increasing the temperature often shifts the equilibrium toward the keto form. srce.hrscirp.orgcore.ac.uk This is generally attributed to the thermodynamic parameters of the equilibrium, where entropy changes can favor one form at higher temperatures. rsc.org

FactorInfluence on EquilibriumExample System
Solvent Polarity Polar solvents can stabilize more polar tautomers (e.g., keto-amine). researchgate.netN-(2-Hydroxy-1-naphthylidene)Anils
Substituents Electron-withdrawing groups can favor the keto-amine form. rsc.orgN-salicylidene-p-X-aniline
Temperature Increasing temperature can shift the equilibrium (e.g., towards the triketo form). srce.hrSymmetrical Pentane-1,3,5-triones
This table summarizes the key factors that influence tautomeric equilibria in imine and related systems.

Configurational Isomerism (E/Z) of the Imine Double Bond and the Octenylidene Alkene Moiety

Like alkenes, the carbon-nitrogen double bond (C=N) in imines is subject to geometric isomerism. researchgate.net The isomers are designated using the E/Z nomenclature based on the Cahn-Ingold-Prelog priority rules. pearson.com The lone pair of electrons on the nitrogen atom is typically considered the lowest priority group. pearson.com For this compound, the C=N bond can exist in either the (E) configuration, where the higher priority groups on the carbon and nitrogen are on opposite sides, or the (Z) configuration, where they are on the same side.

The interconversion between E and Z isomers, known as isomerization, can occur through mechanisms such as nitrogen inversion or rotation around the C=N bond. researchgate.netrsc.orgnih.gov The energy barrier for this isomerization can be influenced by substituents. rsc.org In N-benzylideneanilines, for example, experimental barriers range from approximately 14 to 19 kcal/mol. rsc.org

In addition to the imine bond, this compound contains a carbon-carbon double bond within the octenylidene moiety (at the C6 position). This C=C bond is also capable of E/Z isomerism, depending on the arrangement of substituents around it. The combination of two stereogenic double bonds means that the compound can exist as four possible diastereomers: (E,E), (E,Z), (Z,E), and (Z,Z).

Isomer TypeLocation in MoleculeDescription
(E/Z) Imine C=N Double BondGeometric isomers due to restricted rotation around the carbon-nitrogen double bond. researchgate.net
(E/Z) Alkene C=C Double Bond (in octenylidene chain)Geometric isomers due to restricted rotation around the carbon-carbon double bond.

This table details the types of configurational isomerism present in this compound.

Conformational Isomerism and Molecular Dynamics

Conformational isomerism involves the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a long aliphatic chain and an aromatic ring, a vast number of conformations are possible. Rotations can occur around the C-N single bond, the C-C single bonds within the octenylidene chain, and the bond connecting the aniline ring to the imine nitrogen.

Applications in Organic Synthesis and Advanced Materials

N-(3,7-Dimethyl-6-octenylidene)aniline as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the carbon-nitrogen double bond and the strategic placement of functional groups within this compound make it a powerful tool for synthetic chemists. It acts as a linchpin in various bond-forming reactions, enabling the efficient assembly of intricate molecular architectures.

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science. This compound has proven to be a key precursor for the stereoselective synthesis of complex fused heterocyclic systems such as octahydroacridines. In a notable application, the compound undergoes a Lewis acid-catalyzed intramolecular hetero-Diels-Alder reaction. This cyclization proceeds with high yield and diastereoselectivity, particularly when catalyzed by tin tetrachloride (SnCl₄), to form octahydroacridine derivatives. The reaction's efficiency allows for its execution as a one-pot procedure, starting from aniline (B41778) and citronellal (B1669106), without the need to isolate the imine intermediate.

Table 1: Lewis Acid-Catalyzed Synthesis of Octahydroacridines

Catalyst (0.1 equiv)SolventTemperatureYield (%)Diastereomeric Ratio (trans:cis)
SnCl₄CH₂Cl₂-78 °C9599:1
TiCl₄CH₂Cl₂-78 °C9398:2
Et₂AlClCH₂Cl₂-78 °C8595:5
ZnCl₂CH₂Cl₂-78 °C7090:10

Furthermore, the structure of this compound makes it a suitable intermediate for classic quinoline (B57606) syntheses, such as the Doebner-von Miller reaction. wikipedia.orgsynarchive.com This reaction class involves the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds. wikipedia.org Mechanistic studies suggest that these syntheses proceed through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the quinoline core. acs.org By using this compound, the initial imine formation step is already accomplished, potentially streamlining the synthesis of quinolines bearing the 3,7-dimethyloctyl side chain.

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. This compound represents the stable imine intermediate in the reductive amination of citronellal with aniline. The direct reduction of its C=N double bond provides a straightforward route to the corresponding N-alkylated secondary amine, N-(3,7-dimethyloct-6-en-1-yl)aniline. This transformation can be achieved using a variety of reducing agents, including sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation, offering a reliable method for producing this functionalized aniline derivative.

Synthesis of Fine Chemicals and Chemical Intermediates for Dyes, Agrochemicals, and Pharmaceutical Compounds

The structural motifs within this compound are relevant to the synthesis of various high-value chemicals. The citronellal backbone is derived from essential oils and is recognized for its biological activity. Derivatives of citronellal have been investigated as insect repellents and potential agrochemicals. nih.govresearchgate.netnih.gov The conversion of volatile citronellal into the less volatile imine offers a strategy to develop longer-lasting active ingredients. Studies on citronellal derivatives, such as acetals, have shown that chemical modification can enhance their performance and duration of action as mosquito repellents. nih.govnih.gov This suggests that the imine could serve as a valuable intermediate for new agrochemical agents. Some components of citronella oil have also been explored as natural herbicides. bohrium.com

In the pharmaceutical sector, Schiff bases derived from anilines are explored for a range of bioactivities. For instance, certain (E)-N-substituted benzylidene-aniline derivatives have been synthesized and evaluated as potent tyrosinase inhibitors, which are of interest as skin-whitening agents in cosmetics and therapeutics. nih.gov This highlights the potential of the aniline-based Schiff base scaffold in medicinal chemistry. The aniline portion of the molecule also provides a chemical handle for the synthesis of azo dyes, as the primary aromatic amine can be diazotized and coupled with other aromatic systems, a fundamental process in the dye industry.

Potential in Supramolecular Chemistry and Directed Self-Assembly Based on Intermolecular Interactions

Schiff bases are exceptional ligands in coordination and supramolecular chemistry. mdpi.comnih.gov The imine nitrogen atom provides a lone pair of electrons for coordination with metal ions, while the aromatic ring can engage in π-π stacking interactions. These non-covalent interactions are the basis of self-assembly, where molecules spontaneously organize into well-defined, higher-order structures. mdpi.com The combination of a coordinating imine group and a bulky, flexible terpenoid chain in this compound makes it an interesting candidate for the design of metal-organic complexes and supramolecular assemblies. mdpi.comrsc.org By coordinating with various metal ions, it could potentially form discrete molecular cages, helicates, or extended coordination polymers, with the terpenoid tail influencing the packing and solubility of the resulting structures.

Development of this compound Derivatives for Functional Materials (e.g., as Acid-Accepters, Organic Bases)

The imine functionality in this compound imparts basic properties to the molecule. The nitrogen atom can accept a proton, allowing the compound to function as an organic base or an acid-acceptor (acid scavenger). nih.gov This property is valuable in various chemical processes where the neutralization of acidic byproducts is required to prevent side reactions or catalyst decomposition. The basicity can be tuned by introducing electron-donating or electron-withdrawing substituents onto the aniline ring. Such derivatives could be incorporated into polymer matrices or onto solid supports to create functional materials for applications in catalysis, purification, or as components in formulations where pH control is critical. While not a classical "proton sponge," which are compounds with exceptionally high basicity due to specific structural constraints, the fundamental basicity of the imine nitrogen is a key feature for its potential use in functional materials. nih.gov

Green Chemistry Approaches to the Synthesis and Transformation of N 3,7 Dimethyl 6 Octenylidene Aniline

Development of Solvent-Free and Aqueous Media Reactions for Reduced Environmental Impact

The replacement of hazardous organic solvents with benign alternatives or their complete elimination is a cornerstone of green chemistry. researchgate.net For the synthesis of N-(3,7-Dimethyl-6-octenylidene)aniline, solvent-free and aqueous-based approaches offer significant advantages in terms of reduced pollution, cost, and improved safety.

Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, have emerged as a powerful green methodology for imine synthesis. ijcce.ac.irnih.gov Microwave-assisted organic synthesis, in particular, can dramatically reduce reaction times from hours to minutes, increase yields, and simplify work-up procedures. ijcce.ac.irresearchgate.net A study on the condensation of citronellal (B1669106) with 1,2-phenylenediamine under microwave irradiation using a CuSO4 catalyst highlights the potential of this technique for related imine formations. researchgate.net It is plausible that a similar solvent-free microwave-assisted approach could be effectively applied to the condensation of citronellal with aniline (B41778) to produce this compound with high efficiency and minimal waste. The use of a wetting reagent, such as β-ethoxyethanol, can sometimes enhance reaction yields in microwave-assisted solvent-free syntheses by improving the absorption of microwave energy. researchgate.net

Aqueous media reactions present another environmentally attractive route. Water is a non-toxic, non-flammable, and readily available solvent. youtube.com The synthesis of Schiff bases in water, sometimes assisted by ultrasound, has been shown to be effective and can lead to high yields. youtube.comrdd.edu.iq Ultrasound irradiation can promote the formation of Schiff bases by enhancing mass transfer and creating localized high-pressure and high-temperature zones, thereby accelerating the reaction rate. researchgate.netrdd.edu.iq For the synthesis of this compound, an aqueous-based approach, potentially with ultrasonic assistance, could offer a truly green alternative to conventional methods that use organic solvents.

Implementation of Catalytic Systems Under Environmentally Benign Conditions (e.g., Deep Eutectic Solvents, Heterogeneous Catalysis)

The use of innovative catalytic systems is crucial for developing sustainable chemical processes. Deep eutectic solvents (DESs) and heterogeneous catalysts are two such systems that align with the principles of green chemistry and are applicable to the synthesis of this compound.

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining attention as green reaction media due to their low cost, low toxicity, biodegradability, and recyclability. orgchemres.orgnih.gov Choline (B1196258) chloride-based DESs, in particular, have been successfully employed as both solvents and catalysts in various organic transformations, including the synthesis of N-aryl imines. orgchemres.orgresearchgate.net These solvents can facilitate reactions by enhancing the solubility of reactants and stabilizing reaction intermediates. For the synthesis of this compound, a choline chloride-based DES could serve as a green alternative to volatile organic solvents, potentially leading to improved yields and simplified product isolation. nih.govsemanticscholar.org

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced waste generation. sciencetechindonesia.comresearchgate.net For the synthesis of imines from aldehydes and amines, various solid acid catalysts, such as clays (B1170129) and zeolites, have been investigated. sciencetechindonesia.com These materials can provide acidic sites for the activation of the carbonyl group of citronellal, facilitating the nucleophilic attack by aniline. A review on the heterogeneous catalytic conversion of citronellal highlights the potential for using solid catalysts in reactions involving this aldehyde. researchgate.net The development of a robust and recyclable heterogeneous catalyst for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Exploration of Electrochemical Synthesis Methods for N-Alkylated Aniline Derivatives

Electrochemical synthesis is an inherently green technology that uses electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. nih.gov The electrochemical synthesis of imines and N-alkylated aniline derivatives has been an area of active research. researchgate.net While direct electrochemical synthesis of this compound has not been specifically reported, the principles of electrochemical imine formation can be applied.

The electrochemical oxidation of primary amines can lead to the formation of imines. nih.gov In the context of the target molecule, an electrochemical approach could potentially involve the oxidation of aniline to an intermediate that then reacts with citronellal. Alternatively, the electrochemical reduction of a suitable precursor could also be a viable route. The online monitoring of electrochemical reactions using techniques like electrospray mass spectrometry can provide valuable insights into the reaction mechanism and the formation of oligomeric species. soton.ac.uk

Strategies for Atom Economy Enhancement and Waste Minimization in Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. masterorganicchemistry.com The condensation reaction to form this compound from citronellal and aniline is inherently atom-economical, with water being the only byproduct.

The primary strategy to enhance atom economy in this synthesis is to ensure high conversion and selectivity, thus minimizing the formation of side products. This can be achieved through the careful selection of catalysts and reaction conditions as discussed in the previous sections. For instance, the use of highly selective heterogeneous catalysts can prevent unwanted side reactions of the unsaturated aldehyde, citronellal. sciencetechindonesia.comresearchgate.net

Waste minimization extends beyond atom economy to include the reduction of all waste generated during the process, including solvent waste, catalyst waste, and byproducts from work-up procedures. orgchemres.org Solvent-free and aqueous media reactions directly address the issue of solvent waste. ijcce.ac.iryoutube.com The use of recyclable catalysts, such as heterogeneous catalysts and deep eutectic solvents, is another key strategy for waste minimization. nih.govsciencetechindonesia.com Furthermore, simplifying the work-up and purification processes can significantly reduce the amount of waste generated. researchgate.net For the synthesis of this compound, a process that combines a solvent-free or aqueous reaction medium with a recyclable catalyst and a simple filtration-based product isolation would represent an ideal green synthetic protocol.

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Pathways for N-(3,7-Dimethyl-6-octenylidene)aniline

The traditional synthesis of this compound, like other imines, typically involves the condensation of 3,7-Dimethyl-6-octenal (citronellal) and aniline (B41778), often with acid catalysis and removal of water. scirp.orgresearchgate.net Future research should focus on developing more sustainable and efficient methods.

Key Research Objectives:

Catalyst-Free and Solvent-Free Conditions: Investigating solid-state reactions or reactions under reduced pressure could offer environmentally friendly alternatives that minimize waste and simplify purification. scirp.org Microwave-assisted synthesis is another avenue that could significantly accelerate the reaction and improve yields. mdpi.com

Flow Chemistry: Continuous flow processes could enable better control over reaction parameters, leading to higher purity and scalability. This approach is particularly advantageous for industrial production.

Alternative Starting Materials: Exploring enzymatic or chemo-enzymatic pathways for the synthesis could offer high selectivity and mild reaction conditions.

Synthesis MethodPotential AdvantagesResearch Focus
Microwave-Assisted SynthesisReduced reaction times, higher yieldsOptimization of power and temperature settings
Flow ChemistryScalability, improved safety, higher purityReactor design and optimization of flow rates
BiocatalysisHigh selectivity, mild conditions, sustainabilityIdentification of suitable enzymes

Development of Highly Selective and Sustainable Catalytic Systems for Imine Transformations

The imine functionality in this compound is a versatile handle for further chemical transformations. Future research should target the development of catalytic systems that can selectively modify this compound.

Areas for Investigation:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the C=N double bond would provide access to optically active amines, which are valuable building blocks in the pharmaceutical industry.

Transfer Hydrogenation: Utilizing green hydrogen donors in transfer hydrogenation reactions would offer a safer and more sustainable alternative to high-pressure hydrogenation.

Oxidative Amination: Iron-catalyzed aerobic oxidative reactions could provide a direct and greener approach for the synthesis of related imines. organic-chemistry.org

In-depth Mechanistic Investigations of Complex Reactions Involving the Compound

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future work should employ a combination of experimental and computational techniques to elucidate the pathways of reactions involving this compound.

Potential Research Directions:

Spectroscopic Studies: Utilizing in-situ spectroscopic techniques like NMR and IR can provide real-time information on the formation of intermediates and transition states.

Kinetic Analysis: Detailed kinetic studies can help in understanding the rate-determining steps and the influence of various parameters on the reaction outcome.

Isotope Labeling: Employing isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms. The mechanisms of imine exchange reactions, in particular, could be further explored. rsc.org

Design and Synthesis of this compound Derivatives with Tunable Reactivity or Selectivity Profiles

The synthesis of derivatives of this compound by modifying either the aniline or the citronellal (B1669106) moiety can lead to compounds with tailored properties.

Strategies for Derivative Synthesis:

Substituent Effects: Introducing electron-donating or electron-withdrawing groups on the aniline ring can modulate the electronic properties of the imine and influence its reactivity.

Functionalization of the Octenyl Chain: The double bond in the citronellal backbone offers a site for various chemical modifications, such as epoxidation or dihydroxylation, leading to a wider range of functionalized derivatives.

Coordination Chemistry: As a ligand, this compound can form complexes with various metal ions, opening up possibilities in catalysis and materials science. mdpi.com

Derivative TypePotential Property ModificationTarget Application
Substituted AnilinesAltered electronic properties of the imineFine-tuning catalytic activity or biological interactions
Modified Octenyl ChainIntroduction of new functional groupsDevelopment of new materials or bioactive compounds
Metal ComplexesNovel catalytic or photophysical propertiesCatalysis, sensing, or light-emitting materials

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. researchgate.netnih.gov Future research should leverage these tools to explore the potential of this compound and its derivatives.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties. nih.gov This can aid in understanding the reactivity and designing new catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and interactions of the molecule in different environments.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activity or other properties, facilitating the design of more potent compounds.

Integration of this compound in Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step. organic-chemistry.orgresearchgate.net The imine nature of this compound makes it an ideal candidate for participation in such reactions.

Potential MCRs:

Ugi and Passerini Reactions: As the imine component, this compound could be used in Ugi and Passerini reactions to generate peptide-like structures. nih.gov

Aza-Diels-Alder Reactions: The imine can act as a dienophile in aza-Diels-Alder reactions to construct nitrogen-containing heterocyclic compounds.

Strecker Reaction: The reaction of the imine with a cyanide source could lead to the synthesis of α-aminonitriles, which are precursors to amino acids. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a variety of fields.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for preparing N-(3,7-Dimethyl-6-octenylidene)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of aniline with a terpenoid-derived alcohol (e.g., 3,7-dimethyl-6-octenol) under acid catalysis. Sulfuric acid or p-toluenesulfonic acid (PTSA) is typically used to facilitate the formation of the Schiff base intermediate. Reaction optimization should focus on:

  • Catalyst loading : Higher acid concentrations (≥1.5 M) improve yields but may increase side reactions like polymerization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of the hydrophobic terpenoid chain, while toluene improves selectivity for the desired product .
  • Temperature control : Maintain 80–100°C to balance reaction rate and thermal stability of the unsaturated chain .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Key signals include the imine proton (δ 8.1–8.3 ppm) and olefinic protons (δ 5.1–5.3 ppm for the 6-octenylidene group). Compare with simulated spectra from computational tools like Gaussian .
  • GC-MS : Monitor for byproducts (e.g., unreacted aniline or dimerized species) using a non-polar column (e.g., HP-5MS) .
  • HPLC with UV detection : Quantify purity using a C18 column and acetonitrile/water gradient (70:30 to 95:5 over 20 min) .

Q. What are the critical physicochemical properties influencing its reactivity in organic reactions?

  • Methodological Answer :

  • Steric effects : The 3,7-dimethyl-6-octenylidene group creates steric hindrance at the nitrogen center, reducing nucleophilic attack compared to simpler aniline derivatives .
  • Electronic effects : The conjugated imine group increases electrophilicity, making it prone to hydrolysis under acidic conditions .
  • Hydrophobicity : LogP values (~3.5) suggest high lipid solubility, impacting its use in aqueous-phase catalysis .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., cytochrome P450). Focus on the imine and dimethyloctenyl motifs for hydrogen bonding and hydrophobic interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Case example : Discrepancies in NOESY cross-peaks may arise from dynamic conformational changes in the flexible 6-octenylidene chain. Resolve by:
  • Variable-temperature NMR : Acquire spectra at 25°C and −20°C to "freeze" conformers .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify low-energy conformers .
  • Validation : Cross-check with single-crystal XRD data refined via SHELXL (R1 < 0.05 for high-resolution datasets) .

Q. What strategies optimize catalytic applications of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Ligand design : Incorporate chiral auxiliaries (e.g., BINOL or Evans’ oxazolidinones) into the aniline moiety to enhance enantioselectivity .
  • Reaction screening : Test Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) with aryl halides. Monitor turnover frequency (TOF) using in situ IR .
  • Byproduct analysis : Use LC-MS to detect intermediates and adjust catalyst loading (typically 2–5 mol%) .

Comparative Analysis of Structural Analogues

CompoundKey Structural VariationImpact on Properties
N-(pentan-2-yl)aniline Shorter alkyl chain (C5)Lower hydrophobicity (LogP ~2.1); faster reaction kinetics in alkylation
N-(hexan-3-ylidene)aniline Saturated alkyl chainReduced steric hindrance; higher susceptibility to oxidation
This compound Unsaturated, branched chainEnhanced thermal stability (Tdec > 200°C); unique π-π stacking in crystal lattices

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.